molecular formula C10H18ClNO4 B8052315 Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B8052315
M. Wt: 251.71 g/mol
InChI Key: UJUNDWHIFKCLMQ-UHFFFAOYSA-N
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Description

Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is a chemical compound with the molecular formula C11H20ClNO4. It is a derivative of butanoic acid and contains a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylate group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-aminobutanoic acid.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

  • Chloromethylation: The carboxyl group is then converted to a chloromethyl ester using chloromethyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed to remove the chloromethyl group, yielding the corresponding alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Alcohols.

  • Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is used as a building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules. Biology: It serves as a protecting group for amino acids in peptide synthesis, ensuring selective reactions at other functional groups. Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates. Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate exerts its effects depends on the specific application. In peptide synthesis, the Boc-protected amino group prevents unwanted side reactions, allowing for selective coupling of amino acids. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

  • Peptide Synthesis: The Boc group protects the amino group, allowing for selective reactions with activated esters or other coupling agents.

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

  • Chloromethyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a shorter carbon chain.

  • Chloromethyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but with a different position of the amino group.

Uniqueness: Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research.

Properties

IUPAC Name

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUNDWHIFKCLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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